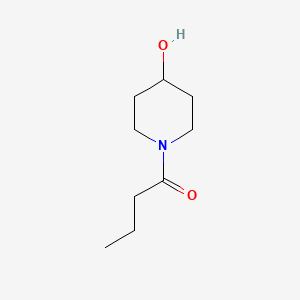

1-(4-Hydroxypiperidin-1-yl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-9(12)10-6-4-8(11)5-7-10/h8,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFBGOMJEYADOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure, Conformation, and Stereochemistry of 1 4 Hydroxypiperidin 1 Yl Butan 1 One

Conformational Analysis of the Piperidine (B6355638) Ring System

The conformational landscape of the 1-(4-Hydroxypiperidin-1-yl)butan-1-one molecule is primarily defined by the piperidine ring, which, like cyclohexane, adopts non-planar conformations to alleviate angle and torsional strain.

Chair and Boat Conformations in N-Acylpiperidines

The six-membered piperidine ring predominantly exists in a low-energy chair conformation, which minimizes both angle strain and torsional strain by staggering adjacent C-H bonds. libretexts.org Alternative conformations, such as the boat and twist-boat, are also possible. The boat conformation is generally unstable due to unfavorable steric interactions between the "flagpole" hydrogens and eclipsing interactions along the sides. libretexts.org

The twist-boat conformation, which alleviates some of these unfavorable interactions, represents a local energy minimum and is believed to be an intermediate in the chair-to-chair interconversion process. libretexts.orgrsc.org In the context of N-acylpiperidines, while the chair form is the most stable, the twist-boat conformation can be populated. nih.govacs.org Quantum mechanics calculations suggest that the twist-boat conformation is approximately 1.5 kcal/mol less favorable than the chair conformation in N-acylpiperidines with a 2-substituent. acs.org Analysis of crystal structures reveals that while the majority of N-acylpiperidines adopt a chair conformation, a notable percentage (12-23%) can exist in a twist-boat form, which may be stabilized by crystal packing forces or protein-ligand interactions. nih.govacs.org

Influence of N-Acyl Substituents on Ring Dynamics

The introduction of an N-acyl group, such as the butanone moiety in this compound, profoundly influences the geometry and dynamics of the piperidine ring. The nitrogen lone pair participates in resonance with the adjacent carbonyl group, imparting a partial double-bond character to the amide C-N bond. This resonance effect forces the nitrogen atom and its three substituents (C2, C6, and the carbonyl carbon) into a more planar sp²-like geometry. nih.gov

This increased planarity at the nitrogen atom introduces a phenomenon known as pseudoallylic strain (or A¹,³ strain), which is a steric repulsion between a substituent on the nitrogen and an axial substituent at the C2 or C6 position. nih.govacs.org This strain has a significant impact on the conformational equilibrium of the ring. Furthermore, the rotation around the C-N amide bond is restricted, leading to the existence of rotational isomers (rotamers). rsc.org The energy barrier for this rotation is significant and can often be observed and quantified using dynamic NMR techniques. rsc.org

Stereochemical Preferences of Substituents at C-4 (hydroxyl) and N-1 (butanone)

In monosubstituted and 4-substituted piperidines, there is a general preference for substituents to occupy the equatorial position to minimize unfavorable 1,3-diaxial steric interactions with the axial hydrogens on the same side of the ring. libretexts.orgnih.gov For the 4-hydroxyl group in this compound, the equatorial orientation is strongly favored in the ground state chair conformation. Studies on 4-hydroxypiperidine (B117109) itself show the OH group is equatorial in its crystal structures. researchgate.net While both axial and equatorial forms can exist in solution, the equatorial conformer is typically the major species. researchgate.net

Conformational Flexibility and Energy Landscapes of the Piperidine Ring

The piperidine ring in this compound is not static but undergoes rapid conformational interconversion at room temperature. The dominant process is the chair-chair "ring flip," where one chair conformer converts to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. This inversion proceeds through higher-energy transition states and intermediates, including the half-chair and the twist-boat conformations. rsc.org

The chair conformation represents the global energy minimum on the potential energy surface. The twist-boat form is a local minimum, estimated to be about 5 kcal/mol less stable than the chair in cyclohexane. libretexts.org The boat form itself is a transition state between twist-boat conformations. The presence of the N-acyl group modifies this landscape, altering the relative energies of the conformers and the barriers to interconversion. For instance, in some substituted N-acylpiperidines, the energy difference between the chair and twist-boat conformations is calculated to be around 1.5-2.0 kcal/mol. nih.govacs.org

| Conformation | Relative Energy (kcal/mol) | Key Characteristics |

|---|---|---|

| Chair | 0 (Global Minimum) | All C-H bonds are staggered; minimal angle and torsional strain. libretexts.org |

| Twist-Boat | ~1.5 - 5.0 | Local energy minimum; avoids flagpole interactions of the boat form. libretexts.orgnih.govacs.org |

| Boat | >5.0 (Transition State) | Unfavorable flagpole hydrogen interactions and eclipsing strain. libretexts.org |

| Half-Chair | ~10.0 (Transition State) | Highest energy barrier in the chair-chair interconversion pathway. |

Stereochemical Assignment Methodologies

The definitive determination of the three-dimensional structure, including the preferred conformation and the relative stereochemistry of substituents, relies heavily on advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for studies in solution. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation (e.g., 1H, 13C, 2D NMR, Low-Temperature NMR)

NMR spectroscopy provides a wealth of information about the molecular structure and dynamics of this compound in solution. researcher.life

¹H and ¹³C NMR: The chemical shifts of protons and carbons are highly sensitive to their local electronic and steric environment. In a chair conformation, axial and equatorial protons have distinct chemical shifts. Typically, axial protons are shielded by the C-C bonds and resonate at a higher field (lower ppm) than their equatorial counterparts. Similarly, ¹³C chemical shifts can differentiate between conformers. acs.orgresearchgate.net

Spin-Spin Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a cornerstone of conformational analysis. nih.gov For a piperidine ring in a chair conformation:

Large couplings (³J ≈ 10–13 Hz) are observed between axial-axial protons (dihedral angle ≈ 180°).

Small couplings (³J ≈ 2–5 Hz) are observed between axial-equatorial and equatorial-equatorial protons (dihedral angle ≈ 60°). Analysis of these coupling constants allows for the unambiguous assignment of protons as axial or equatorial, thereby defining the ring's conformation and the orientation of the hydroxyl group. nih.govipb.pt

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy) is used to identify which protons are coupled to each other, aiding in the assignment of the entire spin system of the piperidine ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining spatial proximity. ipb.pt Strong NOE correlations are observed between atoms that are close in space, irrespective of bond connectivity. For example, a strong NOE between protons in a 1,3-diaxial relationship provides definitive evidence for their axial orientation and the chair conformation of the ring. researchgate.net

Low-Temperature NMR: At room temperature, the chair-chair interconversion of the piperidine ring is rapid on the NMR timescale, resulting in an averaged spectrum. By lowering the temperature, this interconversion can be slowed down or "frozen out." nih.gov Below a certain temperature (the coalescence point), the signals for the individual conformers (e.g., hydroxyl group axial vs. equatorial) become distinct. rsc.orgresearchgate.net This allows for the direct observation of each conformer and the calculation of their relative populations from the integration of their signals. From these populations, the Gibbs free energy difference (ΔG°) between the conformers can be determined. Furthermore, analysis of the spectra at the coalescence temperature enables the calculation of the activation energy barrier (ΔG‡) for the ring inversion process. rsc.org

| NMR Parameter | Information Provided | Typical Values / Observations |

|---|---|---|

| ¹H Chemical Shift (δ) | Distinguishes axial vs. equatorial protons. | δ(axial) < δ(equatorial) generally. |

| ³J(Hax, Hax) | Dihedral angle ≈ 180°. | 10 - 13 Hz. ipb.pt |

| ³J(Hax, Heq) | Dihedral angle ≈ 60°. | 2 - 5 Hz. ipb.pt |

| ³J(Heq, Heq) | Dihedral angle ≈ 60°. | 2 - 5 Hz. ipb.pt |

| NOE/ROE | Through-space proximity of protons. | Strong correlation between 1,3-diaxial protons. researchgate.net |

| Low-Temperature Spectra | Allows observation of individual conformers and measurement of dynamic barriers. | Signal broadening, coalescence, and sharpening into separate signals for each conformer upon cooling. rsc.org |

X-ray Crystallography Data for this compound Not Publicly Available

A comprehensive search for the solid-state structure of this compound, with the specific aim of detailing its X-ray crystallographic data, has revealed that this information is not currently available in publicly accessible scientific literature or crystallographic databases. While the CAS number for the compound has been identified as 202647-18-5, searches for its crystal structure in resources such as the Cambridge Structural Database (CSD) and other chemical repositories did not yield any results.

The investigation did uncover crystallographic data for structurally related but distinct molecules. For example, the crystal structure of 1-(4-Hydroxyphenyl)butan-1-one has been determined. This molecule shares the butan-1-one functional group but features a hydroxyphenyl group instead of the hydroxypiperidinyl moiety central to the subject of this article. Due to the significant structural differences, the data from these related compounds cannot be used to accurately describe the solid-state conformation and intermolecular interactions of this compound.

Consequently, the requested detailed analysis of the solid-state structure of this compound through X-ray crystallography, including data tables on bond lengths, bond angles, and unit cell parameters, cannot be provided at this time. The generation of an accurate and scientifically rigorous section on this specific topic is contingent upon the future publication of its crystal structure.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 1-(4-Hydroxypiperidin-1-yl)butan-1-one, the key functional groups are the secondary alcohol (-OH), the tertiary amide (C=O), the piperidine (B6355638) ring, and the aliphatic butyl chain. The expected vibrational bands are summarized below. The tertiary amide group is characterized by a strong C=O stretching band, which typically appears in the 1680-1630 cm⁻¹ region due to conjugation effects. spectroscopyonline.com The secondary alcohol gives rise to a distinct, broad O-H stretching band in the range of 3500-3200 cm⁻¹. Aliphatic C-H stretching vibrations from the butyl group and the piperidine ring are expected in the 3000-2800 cm⁻¹ region. rockymountainlabs.com

Raman spectroscopy offers complementary information. Studies on piperidine and its derivatives show characteristic ring vibrations, including C-N and C-C stretching modes, as well as C-H bending modes. researchgate.netnih.gov The analysis of Raman spectra can reveal information about the molecule's adsorption behavior and orientation on surfaces. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Notes |

| Alcohol (-OH) | O-H Stretch | 3500 - 3200 (Broad) | A broad peak characteristic of hydrogen-bonded hydroxyl groups. acs.org |

| Tertiary Amide | C=O Stretch | 1680 - 1630 (Strong) | The position is lowered due to the electronic effects of the nitrogen atom. spectroscopyonline.com |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Arises from C-H bonds in the piperidine ring and butyl chain. rockymountainlabs.com |

| Piperidine Ring | C-N Stretch | 1250 - 1020 | Represents the stretching vibration of the carbon-nitrogen bond within the ring. orgchemboulder.com |

| Alcohol (-OH) | C-O Stretch | 1260 - 1050 | Stretching vibration of the carbon-oxygen single bond. |

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Techniques such as electrospray ionization (ESI) and electron ionization (EI) provide information on the parent molecule and its characteristic fragments. nih.gov

The molecular formula of the compound is C₉H₁₇NO₂, corresponding to a molecular weight of approximately 171.24 g/mol . In ESI-MS, the compound is expected to be detected as a protonated molecule [M+H]⁺ at m/z 172.13.

Collision-induced dissociation (CID) experiments (MS/MS) on the protonated molecule can reveal its fragmentation pathways. nih.gov Key fragmentation patterns for N-acyl piperidine derivatives often involve:

Alpha-cleavage: Fission of the bond adjacent to the carbonyl group, leading to the loss of the butanoyl side chain or fragments thereof.

Loss of Water: Neutral elimination of a water molecule (18 Da) from the 4-hydroxy position is a common pathway for piperidine alkaloids containing a hydroxyl group. nih.gov

Ring Fragmentation: Cleavage of the piperidine ring itself, leading to a series of smaller fragment ions.

| m/z (mass/charge) | Proposed Fragment Identity | Fragmentation Pathway |

| 172.13 | [M+H]⁺ | Protonated parent molecule |

| 154.12 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group. nih.gov |

| 102.09 | [C₅H₁₂NO]⁺ | Cleavage of the bond between the carbonyl carbon and the piperidine nitrogen. |

| 71.05 | [C₄H₇O]⁺ | Butanoyl cation, formed by cleavage of the N-C(O) bond. |

Advanced Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities, related substances, or complex matrices, as well as for quantifying its concentration.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a well-suited method for the analysis of piperidine-containing compounds. nih.gov A typical HPLC method would utilize a C18 stationary phase column. nih.govtandfonline.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like water with a small percentage of formic acid or phosphoric acid to improve peak shape and resolution. nih.govsielc.com Detection can be achieved using an ultraviolet (UV) detector, leveraging the weak absorbance of the amide chromophore. nih.gov For compounds lacking a strong UV chromophore, Charged Aerosol Detection (CAD) can be employed. tandfonline.comtandfonline.com

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Gradient or isocratic elution to separate the analyte from impurities. sielc.comnih.gov |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. nih.gov |

| Detection | UV (e.g., ~215 nm) or CAD | Quantitation and purity assessment. nih.govtandfonline.com |

| Column Temp. | 30 °C | Ensures reproducible retention times. nih.govnih.gov |

Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of this compound, although its polarity and molecular weight may present challenges. nih.gov The presence of the hydroxyl group reduces volatility, often necessitating a derivatization step, such as trimethylsilylation, to convert the polar -OH group into a more volatile -O-Si(CH₃)₃ group before injection. nih.gov Separation is typically performed on a fused-silica capillary column with a nonpolar or medium-polarity stationary phase, like 5% phenyl polymethylsiloxane. nih.gov The mass spectrometer, usually operating in electron ionization (EI) mode, provides fragmentation patterns that serve as a fingerprint for structural confirmation. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a premier technique for pharmaceutical analysis. rsc.org This method is particularly powerful for identifying and characterizing degradation products formed under stress conditions (e.g., acidic or alkaline hydrolysis, oxidation, photolysis). rsc.orgresearchgate.net After chromatographic separation, the parent compound and its degradation products are ionized (typically by ESI) and subjected to MS/MS analysis. By comparing the fragmentation patterns of the degradation products to that of the parent drug, the sites of molecular modification can be precisely identified. researchgate.net This approach is crucial for establishing the degradation pathways and ensuring the stability and quality of the compound. rsc.org

UV-Vis Spectroscopy for Electronic Transitions and Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the amide functional group. Amides typically exhibit a weak n→π* electronic transition. Studies on simple amides show that this absorption band is located in the far-UV region, with a maximum absorption (λmax) around 215-220 nm. researchgate.netnih.gov The intensity of this absorption is generally low. This characteristic absorption allows for the detection and quantification of the compound using an HPLC-UV system set at an appropriate wavelength.

Computational Chemistry and Theoretical Investigations of 1 4 Hydroxypiperidin 1 Yl Butan 1 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of molecules. nih.gov It is widely used to determine optimized geometries, electronic properties, and spectroscopic features of chemical compounds. researchgate.net

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational analysis is geometry optimization, which seeks to find the lowest-energy arrangement of atoms in a molecule. mdpi.com For 1-(4-hydroxypiperidin-1-yl)butan-1-one, this process would determine the precise bond lengths, bond angles, and dihedral angles corresponding to its most stable conformation.

The piperidine (B6355638) ring is known to adopt a chair conformation, and DFT calculations would confirm this as the minimum energy structure. Key parameters such as the length of the carbonyl (C=O) bond, the C-N bonds of the amide group, and the O-H bond of the hydroxyl group would be calculated. These theoretical values provide a structural foundation for all other computational analyses.

Illustrative Data from Geometry Optimization: This table presents expected ranges for key geometrical parameters of this compound, as would be determined by DFT calculations. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Expected Value Range |

| Bond Length | C=O | 1.22 - 1.24 Å |

| C-N (amide) | 1.35 - 1.37 Å | |

| O-H (hydroxyl) | 0.96 - 0.98 Å | |

| Bond Angle | O=C-N | 121° - 123° |

| C-N-C (piperidine) | 115° - 118° | |

| Dihedral Angle | C-C-N-C | ~180° (for planarity) |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ulster.ac.uk A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized around the regions of high electron density, such as the nitrogen and oxygen atoms, while the LUMO would likely be centered on the carbonyl group's π* anti-bonding orbital.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical behavior of the molecule.

Illustrative Data from FMO Analysis: This table shows typical quantum chemical descriptors that would be calculated from HOMO and LUMO energies. The values are representative and not specific to this molecule.

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, stability |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Electron-attracting tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to charge transfer |

| Chemical Softness (S) | 1/η | Polarizability |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the van der Waals surface of a molecule. uni-muenchen.delibretexts.org It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are favorable for electrophilic attack (e.g., interaction with protons or metal cations).

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map would predictably show a strong negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs. The region around the hydroxyl hydrogen would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. wikipedia.org This method is particularly useful for quantifying hyperconjugative interactions, which contribute significantly to molecular stability. nih.gov

In the context of this compound, NBO analysis would investigate interactions such as the delocalization of the nitrogen lone pair electrons into the anti-bonding orbital of the adjacent carbonyl group (n → π* interaction), a key feature of amide resonance. rsc.org The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. nih.gov

Illustrative Data from NBO Analysis: This table provides an example of the kind of donor-acceptor interactions and their stabilization energies that NBO analysis would reveal for the amide group in the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N | π(C=O) | > 50 | Amide Resonance |

| σ(C-H) | σ(C-N) | 2 - 5 | Hyperconjugation |

| LP(2) O (hydroxyl) | σ*(C-H) | 1 - 3 | Hyperconjugation |

Vibrational Frequency Analysis

Theoretical vibrational analysis involves calculating the frequencies of the fundamental modes of molecular motion (stretches, bends, torsions). These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the optimized molecular structure. mdpi.com A frequency calculation must yield no imaginary frequencies to confirm that the optimized geometry is a true energy minimum.

For this compound, this analysis would predict the characteristic vibrational frequencies for its key functional groups. For instance, a strong absorption corresponding to the C=O stretching vibration would be predicted, typically in the 1630-1680 cm⁻¹ range for a tertiary amide. Other significant predicted vibrations would include the O-H stretch of the alcohol, C-H stretches of the alkyl chains and piperidine ring, and the C-N stretch of the amide. researchgate.net

Illustrative Data from Vibrational Analysis: This table lists key functional groups and the typical calculated vibrational frequencies that would be expected.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3500 - 3700 |

| C-H Stretch | Alkyl/Piperidine | 2850 - 3000 |

| C=O Stretch | Amide (Ketone) | 1630 - 1680 |

| C-N Stretch | Amide | 1250 - 1350 |

| C-O Stretch | Alcohol | 1000 - 1260 |

Chemical Reactivity and Transformation Mechanisms of 1 4 Hydroxypiperidin 1 Yl Butan 1 One

Reactivity of the Butanone Carbonyl Group

The butanone carbonyl group is a primary site of reactivity in the molecule, susceptible to a variety of nucleophilic addition and enolate-mediated reactions.

The electrophilic carbon atom of the carbonyl group is a target for nucleophiles. These reactions typically involve the addition of a nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield an alcohol.

Reduction Reactions: The ketone can be reduced to a secondary alcohol, 1-(4-hydroxypiperidin-1-yl)butan-2-ol, using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this transformation, typically carried out in protic solvents like methanol (B129727) or ethanol.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of a tertiary alcohol. For example, reaction with methylmagnesium bromide would yield 2-methyl-1-(4-hydroxypiperidin-1-yl)butan-2-ol.

Wittig Reaction: The Wittig reaction provides a method for converting the ketone into an alkene. The reaction of 1-(4-hydroxypiperidin-1-yl)butan-1-one with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 1-(4-hydroxypiperidin-1-yl)-1-methylenepropane.

| Nucleophilic Addition Reaction | Reagent | Product |

| Reduction | Sodium borohydride (NaBH₄) | 1-(4-Hydroxypiperidin-1-yl)butan-2-ol |

| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | 2-Methyl-1-(4-hydroxypiperidin-1-yl)butan-2-ol |

| Wittig Olefination | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(4-Hydroxypiperidin-1-yl)-1-methylenepropane |

The presence of α-hydrogens on the carbon atom adjacent to the carbonyl group allows for the formation of an enolate anion under basic conditions. This enolate can then act as a nucleophile in various reactions.

Aldol (B89426) Condensation: In the presence of a base, this compound can undergo self-condensation or react with another carbonyl compound in an aldol reaction. For instance, reaction with benzaldehyde (B42025) would lead to the formation of a β-hydroxy ketone.

α-Halogenation: Under acidic or basic conditions, the α-position can be halogenated. For example, reaction with bromine in acetic acid would yield 2-bromo-1-(4-hydroxypiperidin-1-yl)butan-1-one.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This reaction is typically carried out using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete enolate formation.

| Alpha-Substitution Reaction | Reagent(s) | Product |

| Aldol Condensation | Benzaldehyde, NaOH | 2-(Hydroxy(phenyl)methyl)-1-(4-hydroxypiperidin-1-yl)butan-1-one |

| α-Halogenation | Bromine (Br₂), Acetic Acid | 2-Bromo-1-(4-hydroxypiperidin-1-yl)butan-1-one |

| Alkylation | LDA, Methyl iodide (CH₃I) | 1-(4-Hydroxypiperidin-1-yl)-2-methylbutan-1-one |

Reactivity of the Hydroxyl Group on the Piperidine (B6355638) Ring

The secondary hydroxyl group on the piperidine ring can undergo reactions typical of alcohols, most notably derivatization through etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether. The Williamson ether synthesis, involving deprotonation with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (e.g., methyl iodide), would yield 1-(4-methoxypiperidin-1-yl)butan-1-one.

Esterification: Esterification can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride in the presence of pyridine (B92270) would form 1-(1-butanoylpiperidin-4-yl) acetate.

| Derivatization Reaction | Reagent(s) | Product |

| Etherification | Sodium hydride (NaH), Methyl iodide (CH₃I) | 1-(4-Methoxypiperidin-1-yl)butan-1-one |

| Esterification | Acetyl chloride, Pyridine | 1-(1-Butanoylpiperidin-4-yl) acetate |

Reactivity at the Piperidine Nitrogen

The tertiary amine of the piperidine ring is nucleophilic and can react with electrophiles, leading to N-alkylation and N-acylation products. These reactions occur after the initial synthesis of the parent molecule.

N-Alkylation: The piperidine nitrogen can be alkylated with alkyl halides. For example, reaction with methyl iodide would lead to the formation of a quaternary ammonium (B1175870) salt, 4-hydroxy-1-methyl-1-(1-oxobutyl)piperidin-1-ium iodide. The synthesis of various N-substituted 4-hydroxypiperidine (B117109) derivatives has been reported, highlighting the accessibility of the nitrogen for alkylation. researchgate.netnih.gov

N-Acylation: While the nitrogen is already part of an amide linkage, further acylation is generally not feasible under standard conditions. However, reactions that cleave the butanoyl group could be followed by re-acylation with a different acyl group. The presence of an N-acyl substituent can have a significant directing effect on the conformation of the piperidine ring. researchgate.net

| Reaction at Nitrogen | Reagent | Product |

| N-Alkylation | Methyl iodide (CH₃I) | 4-Hydroxy-1-methyl-1-(1-oxobutyl)piperidin-1-ium iodide |

Chemical Cleavage and Degradation Mechanisms of this compound

The chemical stability of this compound is influenced by the presence of its key functional groups: a tertiary amide, a secondary alcohol, and a saturated piperidine ring. Degradation of the molecule can be initiated at these sites through various chemical pathways, including hydrolysis, oxidation, and thermal stress. The resulting products are determined by the specific conditions applied.

The primary mechanism of degradation for this compound under both acidic and basic conditions is the hydrolysis of the amide bond. youtube.com This reaction cleaves the molecule into two smaller, more stable components.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-hydroxypiperidine results in the formation of butanoic acid. youtube.com

In basic environments, a hydroxide (B78521) ion directly attacks the carbonyl carbon, also forming a tetrahedral intermediate. The collapse of this intermediate leads to the cleavage of the carbon-nitrogen bond, yielding a carboxylate salt and 4-hydroxypiperidine. youtube.com

The piperidine ring itself is generally stable but can undergo degradation under harsh thermal conditions. utexas.eduresearchgate.net Thermal stress can potentially lead to ring-opening reactions through various complex mechanisms, though this is generally less favored than amide hydrolysis.

Oxidative degradation presents another significant pathway for the transformation of this compound. The secondary alcohol on the piperidine ring is susceptible to oxidation, which would yield the corresponding ketone, 1-(4-oxopiperidin-1-yl)butan-1-one. wikipedia.org More aggressive oxidation could potentially lead to the cleavage of the piperidine ring. cdnsciencepub.com

The following tables summarize the expected degradation products of this compound under different stress conditions.

Table 1: Products of Hydrolytic Cleavage

| Stress Condition | Major Degradation Products | Chemical Structure |

| Acidic Hydrolysis | 4-Hydroxypiperidine | C₅H₁₁NO |

| Butanoic Acid | C₄H₈O₂ | |

| Basic Hydrolysis | 4-Hydroxypiperidine | C₅H₁₁NO |

| Butanoate Salt | C₄H₇O₂⁻ |

Table 2: Products of Oxidative Degradation

| Stress Condition | Potential Degradation Product | Chemical Structure |

| Mild Oxidation | 1-(4-Oxopiperidin-1-yl)butan-1-one | C₉H₁₅NO₂ |

Structure Conformation Reactivity Relationships in 1 4 Hydroxypiperidin 1 Yl Butan 1 One Systems

Impact of Piperidine (B6355638) Ring Conformation on Chemical Reactivity and Selectivity

The reactivity of 1-(4-hydroxypiperidin-1-yl)butan-1-one is intrinsically linked to the conformational states of its six-membered piperidine ring. Like cyclohexane, piperidine systems preferentially adopt a chair conformation to minimize angular and torsional strain. wikipedia.orgbiologyinsights.com However, the presence of the N-acyl group introduces significant electronic modifications that alter this landscape.

While this compound lacks a C2 substituent, the electronic nature of the N-acyl group still governs the ring's conformational equilibrium. This equilibrium is not limited to a single chair form. Studies on N-acylpiperidines have revealed that while the chair conformation is prevalent, a notable population of molecules can exist in a higher-energy twist-boat conformation. nih.govacs.org Quantum mechanics (QM) calculations suggest the twist-boat conformer is approximately 1.5 kcal/mol less favorable than the chair. acs.org However, its presence, even as a minor component, can provide alternative reaction pathways.

The 4-hydroxy group is a critical determinant of the preferred chair conformation. It can exist in either an axial or an equatorial position, and the equilibrium between these two states is fundamental to the molecule's reactivity. The equatorial position is generally favored for substituents to minimize steric interactions. The stability of these conformers directly impacts chemical selectivity by controlling the steric accessibility of the ring's faces and the hydroxyl group itself. For instance, a reaction involving the hydroxyl group or an adjacent atom will proceed via a transition state whose stability is dependent on the ground-state conformation, thereby dictating the reaction's stereochemical outcome. The conformation of the piperidine ring has a significant influence on the steric-electronic properties and, consequently, the chemical stability and reactivity of the molecule. researchgate.net

| Conformation | Relative Population (CSD) nih.gov | Relative Population (PDB) acs.org | Calculated Relative Free Energy (ΔG) acs.org | Key Structural Feature |

|---|---|---|---|---|

| Chair | ~88% | ~77% | 0 kcal/mol (Reference) | Lower energy, staggered arrangement. |

| Twist-Boat | ~12% | ~23% | ~1.5 kcal/mol | Higher energy, can be stabilized by external factors (e.g., protein binding). |

Stereoelectronic Effects on Reaction Outcomes and Diastereoselectivity

Stereoelectronic effects, which describe the influence of orbital alignment on molecular structure and reactivity, are paramount in understanding the behavior of this compound. beilstein-journals.org The most dominant effect in this N-acyl system is the hyperconjugative interaction between the nitrogen lone pair and the antibonding π* orbital of the carbonyl group (nN → π*C=O). This interaction is maximized when the orbitals are properly aligned, which contributes to the planarity at the nitrogen center and influences the rotational barrier of the C-N bond.

This primary stereoelectronic effect has secondary consequences for the rest of the ring. The conformational preference of the 4-hydroxy group (axial vs. equatorial) is also governed by subtle stereoelectronic forces. For example, hyperconjugative interactions between the oxygen lone pairs of the hydroxyl group and adjacent antibonding sigma orbitals (e.g., nO → σC-C or nO → σC-H) can contribute to the stability of one conformer over another. These interactions are highly dependent on the dihedral angle between the participating orbitals, meaning that conformational changes directly modulate their stabilizing effect.

These effects are critical in controlling diastereoselectivity during chemical reactions. For any reaction occurring at a stereocenter or leading to the formation of one, the transition state's energy is highly sensitive to orbital overlap. For example, in the reduction of the butan-1-one carbonyl group, the trajectory of the incoming nucleophile (e.g., a hydride) will be influenced by the steric hindrance and the electronic environment dictated by the piperidine ring's conformation. The preferred pathway will be the one that maintains maximal stabilizing stereoelectronic interactions in the transition state. If one conformer (e.g., equatorial-OH) is significantly more stable or presents a less hindered pathway for reagent approach, the reaction will proceed with high diastereoselectivity, favoring the product derived from that conformation. Stereoelectronic effects can be powerful enough to override significant steric hindrance to direct reaction selectivity. wikipedia.org

Correlation of Spectroscopic Data and Computational Predictions with Observed Reactivity Profiles

A comprehensive understanding of the reactivity of this compound requires a synergistic approach, combining experimental spectroscopic data with theoretical computational predictions.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformational equilibrium in solution. beilstein-journals.org

1H NMR: The chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons provide detailed conformational information. The proton at C4, for instance, would exhibit different coupling constants with the adjacent C3 and C5 protons depending on whether the hydroxyl group is axial or equatorial. A large trans-diaxial coupling constant would be indicative of an axial C4-H (and thus an equatorial -OH group).

13C NMR: The chemical shifts of the ring carbons are also sensitive to the substituent's orientation, providing complementary data.

Nuclear Overhauser Effect (nOe): nOe experiments can reveal through-space proximity between protons, allowing for the definitive assignment of axial and equatorial positions and confirming the dominant chair conformation. beilstein-journals.org

Computational Predictions: Density Functional Theory (DFT) calculations provide quantitative insights into the energetics of different conformations. nih.govresearchgate.net By modeling the various possible structures (e.g., chair with axial-OH, chair with equatorial-OH, and various twist-boat forms), their relative free energies (ΔG) can be calculated. These theoretical predictions can then be compared with the conformational populations derived from NMR data to build a validated model of the system.

| Conformer | Predicted Relative Energy (DFT) | Key Expected 1H NMR Signature | Predicted Reactivity |

|---|---|---|---|

| Chair (Equatorial-OH) | 0 kcal/mol (Most Stable) | Broad multiplet for C4-H (multiple small J-values). | Dominant ground state for most reactions. |

| Chair (Axial-OH) | +0.5 to +1.5 kcal/mol | Triplet of triplets for C4-H (large Jax-ax couplings). | Minor contributor; may participate in reactions with specific transition state requirements. |

| Twist-Boat | > +1.5 kcal/mol | Complex, averaged signals due to flexibility. | Accessible via higher energy transition states or in specific solvent/binding environments. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Hydroxypiperidin-1-yl)butan-1-one in laboratory settings?

- Methodological Answer : The synthesis typically involves alkylation of 4-hydroxypiperidine with a butanone derivative. For example, reacting 4-hydroxypiperidine with 1-(4-tert-butylphenyl)butan-1-one under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields high-purity product. Variations in reaction time and temperature should be optimized to improve yields above 70% .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR (DMSO-d₆) shows characteristic peaks for the piperidinyl hydroxyl group (~4.5 ppm, broad singlet) and the ketone carbonyl (δ ~207 ppm in C NMR) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 303.44 (C₁₉H₂₉NO₂) .

- FTIR : A strong C=O stretch at ~1700 cm⁻¹ and O-H stretch at ~3300 cm⁻¹ .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization in ethanol/water (3:1 v/v) at 0–4°C achieves >95% purity. For complex mixtures, flash chromatography (silica gel, gradient elution with ethyl acetate:methanol 9:1) effectively separates the product from by-products like unreacted 4-hydroxypiperidine or tert-butylphenyl intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound polymorphs?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELX programs) to determine absolute configuration. For disordered structures, refine data with SHELXL using constraints (e.g., DFIX for bond lengths) and validate with R-factor convergence (<5%). Discrepancies in unit cell parameters may arise from solvent inclusion; test multiple crystallization solvents (e.g., methanol vs. acetonitrile) .

Q. What strategies improve the sensitivity of HPLC methods for quantifying trace impurities in this compound?

- Methodological Answer : Optimize a reversed-phase HPLC method with a C18 column (250 × 4.6 mm, 5 µm), mobile phase: 0.1% TFA in water (A) and acetonitrile (B). Gradient: 20–80% B over 25 min, flow rate 1.0 mL/min, detection at 210 nm. Spike samples with structurally related impurities (e.g., Ebastine EP Impurity D) to validate resolution (R > 2.0) and LOD/LOQ (<0.05%) .

Q. What mechanisms underlie the biological activity of this compound in neurotransmitter systems?

- Methodological Answer : In vitro assays using rat synaptosomes show dose-dependent dopamine/norepinephrine release (EC₅₀ ~10 µM). Mechanistic studies with calcium channel blockers (e.g., ω-conotoxin) suggest activity depends on extracellular Ca²⁺ influx. Compare to structural analogs (e.g., 1-(4-benzylpiperidin-1-yl)butan-1-one) to identify critical substituents for monoamine selectivity .

Q. How can synthetic by-products of this compound be characterized and mitigated?

- Methodological Answer : LC-MS/MS identifies common by-products (e.g., tert-butylphenyl adducts or hydroxylation derivatives). To suppress formation, optimize reaction stoichiometry (1:1.2 molar ratio of 4-hydroxypiperidine to ketone) and avoid excess base. Use scavengers like molecular sieves to absorb residual water, reducing hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.